molecular formula C15H18N2 B1313391 N-Benzyl-N-ethyl-benzene-1,4-diamine CAS No. 58979-09-2

N-Benzyl-N-ethyl-benzene-1,4-diamine

Cat. No.: B1313391
CAS No.: 58979-09-2
M. Wt: 226.32 g/mol
InChI Key: NDFBOKSIVYNZSI-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-benzene-1,4-diamine is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-N-ethyl-benzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N-ethyl-benzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-benzyl-4-N-ethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15/h3-11H,2,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFBOKSIVYNZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of N Benzyl N Ethyl Benzene 1,4 Diamine

Fundamental Reaction Classifications and Reactivity Profiles

The reactivity of N-Benzyl-N-ethyl-benzene-1,4-diamine can be broadly categorized into oxidative transformations, reductive processes, and electrophilic aromatic substitution reactions. The presence of two amino groups with different substitution patterns—a primary amine (-NH₂) and a tertiary N-benzyl-N-ethylamino group—dictates the specific pathways and products of these reactions.

Oxidative Transformations and Nitroso/Nitro Derivative Formation

The oxidation of N-Benzyl-N-ethyl-benzene-1,4-diamine can proceed through several pathways, largely dependent on the oxidant and reaction conditions. The p-phenylenediamine (B122844) core is readily oxidized, often leading to the formation of highly colored species. One-electron oxidation of the tertiary amine can generate a stable radical cation, a characteristic feature of Wurster's salts, which are known for their intense color. Further oxidation can lead to the formation of a quinone-diimine structure.

The presence of the secondary amine function in related N-alkylanilines allows for oxidative coupling reactions. While N-Benzyl-N-ethyl-benzene-1,4-diamine is a tertiary amine at one position, the primary amine at the other position can undergo oxidative coupling. For instance, N,N-dimethyl-p-phenylenediamine undergoes oxidative coupling with 1,3-phenylenediamine in the presence of hydrogen peroxide, a reaction catalyzed by certain metal ions.

The formation of nitroso derivatives is a characteristic reaction of secondary amines with nitrosating agents like nitrous acid (HONO), which is typically generated in situ from a nitrite (B80452) salt and a strong acid. For tertiary aromatic amines such as the N-benzyl-N-ethylamino group, nitrosation can occur via a dealkylative pathway, particularly under mild conditions. This process involves the cleavage of an alkyl or benzyl (B1604629) group to form the corresponding N-nitroso secondary amine. For example, N,N-dialkylaniline derivatives can undergo dealkylative N-nitrosation to yield N-nitroso aryl amines in high yields.

Direct nitration of aromatic amines can be complex due to the high reactivity of the ring and the basicity of the amino groups. The strongly activating nature of the amino groups often leads to polysubstitution and oxidation side products. To achieve controlled nitration, the primary amino group is typically protected by acylation to moderate its activating effect. For N,N-dialkyl-p-phenylenediamines, nitration can be achieved by first protecting both amino groups, for instance, by diacylation, followed by reaction with a nitrating agent like a mixture of sulfuric acid and fuming nitric acid. Subsequent removal of the protecting groups yields the nitro derivatives.

Oxidative TransformationReagents and ConditionsMajor Product Type(s)Key Intermediates
Oxidative CouplingH₂O₂, Metal catalyst (e.g., Fe, Cu)Colored coupled productsRadical cations, Quinone-diimines
N-Nitrosation (Dealkylative)NaNO₂, HCl (aq)N-Nitroso-N-benzyl-p-phenylenediamineNitrosammonium ion
Ring NitrationHNO₃, H₂SO₄ (with protection)Nitro-substituted p-phenylenediamineNitronium ion (NO₂⁺)

Reductive Processes Leading to Amine Derivatization

Reductive processes involving N-Benzyl-N-ethyl-benzene-1,4-diamine primarily focus on the modification of substituents or the reduction of derivatives formed through oxidation. A key reductive transformation is the hydrogenolysis of the N-benzyl group. This debenzylation is commonly achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Catalytic transfer hydrogenation, using reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, offers a mild and efficient method for removing the benzyl group to yield N-ethyl-benzene-1,4-diamine. This method is often rapid, with high yields reported for the debenzylation of various N-benzyl amines.

If the compound were to be synthesized from a corresponding nitroaromatic precursor, the reduction of a nitro group to a primary amine is a fundamental step. This can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). For instance, the reduction of p-nitro-N,N-dialkylanilines is a common route to N,N-dialkyl-p-phenylenediamines.

Reductive ProcessReagents and ConditionsProductTypical Yields for Analogous Reactions
N-DebenzylationPd/C, H₂ or Ammonium FormateN-Ethyl-benzene-1,4-diamine76-95%
Nitro Group Reduction (on a precursor)H₂, Pd/C or Fe/HClCorresponding amineGenerally high

Electrophilic Aromatic Substitution Directivity on the Benzene (B151609) Ring

The benzene ring of N-Benzyl-N-ethyl-benzene-1,4-diamine is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating amino groups. Both the primary amino (-NH₂) and the tertiary N-benzyl-N-ethylamino (-N(Et)Bn) groups are strong activating groups and are ortho-, para-directors. The lone pair of electrons on the nitrogen atoms can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions relative to the amino groups.

Given that the two amino groups are para to each other, the available positions for substitution are ortho to each amino group. This would lead to substitution at the 2, 3, 5, and 6 positions. The directing effects of the two groups will influence the regioselectivity of the substitution. The -NH₂ group and the -N(Et)Bn group are both strongly activating. In cases of competing directing groups, the stronger activating group often dictates the position of substitution. However, since both are strongly activating, a mixture of products is likely. Steric hindrance from the bulky N-benzyl-N-ethyl group may disfavor substitution at the positions ortho to it, potentially favoring substitution ortho to the less sterically hindered primary amino group.

For example, in the electrophilic bromination of N-benzyl-N-ethylaniline, where there is only one activating group, substitution occurs at the ortho and para positions. With N-Benzyl-N-ethyl-benzene-1,4-diamine, the substitution pattern will be a result of the combined directing and steric effects of both amino groups.

Substituent GroupActivating/Deactivating EffectDirecting Effect
-NH₂ (Primary Amine)Strongly ActivatingOrtho, Para
-N(Et)Bn (Tertiary Amine)Strongly ActivatingOrtho, Para

Detailed Mechanistic Investigations of N-Benzyl-N-ethyl-benzene-1,4-diamine Reactions

The reactions of N-Benzyl-N-ethyl-benzene-1,4-diamine proceed through various reactive intermediates, including iminium cations, enamines, and radical species. Understanding the formation and fate of these intermediates is key to elucidating the mechanistic pathways of its chemical transformations.

Exploration of Iminium Cation and Enamine Intermediates

Iminium cations are key intermediates in the oxidation of tertiary amines. In the case of N-Benzyl-N-ethyl-benzene-1,4-diamine, one-electron oxidation of the tertiary nitrogen atom can lead to the formation of an amine radical cation. Subsequent deprotonation at an adjacent carbon atom (either on the ethyl or benzyl group) would generate an α-amino radical. A further one-electron oxidation of this radical species results in the formation of an iminium cation. These electrophilic iminium ions are susceptible to nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position to the nitrogen. For example, the oxidative cleavage of the C-N bond in N-alkylbenzylamines can proceed through an imine intermediate, which is in equilibrium with its protonated iminium form.

Enamines are vinylamines and are the nitrogen analogues of enols. They are typically formed from the reaction of a secondary amine with a carbonyl compound. However, enamine-like structures can also be considered as tautomers of imines. While less common for aromatic amines, under certain oxidative conditions that lead to imine formation, subsequent tautomerization could potentially lead to enamine intermediates. These intermediates are nucleophilic at the α-carbon and can react with electrophiles. The formation of enamines from N-alkylanilines can occur during certain C-oxyalkylation reactions with polyfluorinated carbonyl compounds.

Elucidation of Radical-Mediated Reaction Pathways

The p-phenylenediamine moiety is well-known to form stable radical cations upon one-electron oxidation. For N-Benzyl-N-ethyl-benzene-1,4-diamine, oxidation would likely occur at the tertiary amine due to the electron-donating effects of the alkyl and benzyl groups, leading to the formation of a Wurster's blue-type radical cation. These radical cations are key intermediates in oxidative coupling reactions and can be characterized by Electron Spin Resonance (ESR) spectroscopy. ESR studies of various N,N,N',N'-tetraalkyl-p-phenylenediamine radical cations have provided detailed information about their electronic structure and spin density distribution.

These amine radical cations can undergo a variety of subsequent reactions. Deprotonation of the radical cation at a carbon α to the nitrogen can produce a neutral α-amino radical. This radical is a nucleophilic species that can participate in C-C bond-forming reactions. Alternatively, the radical cation itself can act as an electrophile in reactions with nucleophiles or participate in cycloaddition reactions. For instance, radical cation Diels-Alder reactions have been observed with electron-rich dienophiles, a reactivity pattern that could be accessible to derivatives of N-Benzyl-N-ethyl-benzene-1,4-diamine. The photochemical generation of amine radical cations using visible light photoredox catalysis has emerged as a powerful tool for initiating such radical-mediated transformations.

IntermediateFormation PathwaySubsequent Reactivity
Iminium CationTwo-electron oxidation of the tertiary amineNucleophilic attack at the α-carbon
EnamineTautomerization of an imine intermediateElectrophilic attack at the α-carbon
Amine Radical CationOne-electron oxidation of the tertiary amineDeprotonation to α-amino radical, Cycloaddition
α-Amino RadicalDeprotonation of the amine radical cationReaction with electrophiles, Further oxidation

Role of Proton-Coupled Electron Transfer in Catalytic Cycles

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both a proton and an electron are transferred in a single kinetic step. This process is crucial in many catalytic cycles, particularly in redox catalysis. For N-substituted p-phenylenediamines, PCET pathways are integral to their function as antioxidants and redox mediators.

In a hypothetical catalytic cycle involving N-Benzyl-N-ethyl-benzene-1,4-diamine, the diamine could act as a hydrogen atom (proton and electron) donor. The presence of two non-equivalent nitrogen atoms—one bearing a benzyl and an ethyl group, and the other being a primary amine—would likely influence the thermodynamics and kinetics of PCET. The initial oxidation would likely occur at the more electron-rich tertiary amine, forming a radical cation. Subsequent deprotonation from the primary amine, facilitated by a base, would complete the PCET process, generating a neutral radical.

Table 1: Hypothetical Parameters for PCET in a Catalytic Cycle

ParameterPredicted Value/Behavior for N-Benzyl-N-ethyl-benzene-1,4-diamineRationale
Redox Potential (E°) ModerateThe presence of electron-donating alkyl and benzyl groups on one nitrogen and a primary amine on the other would influence the ease of oxidation compared to unsubstituted p-phenylenediamine.
pKa of Radical Cation Lower than parent amineOxidation increases the acidity of the N-H protons, facilitating proton transfer.
H-atom Donor Ability SignificantThe presence of N-H bonds allows for hydrogen atom transfer, a key step in many PCET-mediated catalytic cycles.

Note: The data in this table is predictive and not based on published experimental values for N-Benzyl-N-ethyl-benzene-1,4-diamine.

Detailed research findings, including kinetic isotope effect studies and computational modeling, would be necessary to elucidate the precise nature of PCET pathways involving this compound. Such studies would clarify whether the mechanism is concerted (Especialy Synchronous Proton-Electron Transfer, ESPET) or stepwise (Electron Transfer followed by Proton Transfer, ET-PT, or vice versa).

Control of Regioselectivity and Stereoselectivity in Diamine Chemistry

The unsymmetrical nature of N-Benzyl-N-ethyl-benzene-1,4-diamine presents opportunities for controlling regioselectivity and stereoselectivity in chemical reactions, although specific examples are not documented in the literature.

Regioselectivity: The differing nucleophilicity and steric environment of the two nitrogen atoms could be exploited to achieve regioselective reactions. For instance, in acylation or alkylation reactions, the more sterically hindered and less nucleophilic tertiary amine would be expected to react slower than the primary amine under kinetic control. However, the specific reaction conditions (solvent, temperature, nature of the electrophile) would play a crucial role in determining the outcome.

Stereoselectivity: If a chiral auxiliary or catalyst were employed, the prochiral nature of the molecule could allow for stereoselective transformations. For example, in a metal-catalyzed reaction where the diamine acts as a ligand, the distinct substituents on the tertiary nitrogen could create a chiral pocket around the metal center, influencing the stereochemical outcome of the reaction. The benzyl and ethyl groups provide different steric and electronic environments that could be key to inducing asymmetry.

Table 2: Potential for Selective Reactions

Reaction TypePotential for Selectivity with N-Benzyl-N-ethyl-benzene-1,4-diamineControlling Factors
Mono-alkylation/acylation High potential for regioselectivitySteric hindrance at the tertiary amine, nucleophilicity of the primary amine, reaction conditions.
Asymmetric Catalysis (as a ligand) Potential for stereoselectivityCreation of a chiral environment due to the unsymmetrical substitution pattern.
Oxidative Coupling Potential for regioselectivityThe site of initial oxidation would dictate the subsequent coupling position.

Note: This table represents theoretical possibilities and is not based on documented experimental results for N-Benzyl-N-ethyl-benzene-1,4-diamine.

Further research is required to explore and validate these potential applications in selective synthesis. Mechanistic studies would be vital to understand the factors governing the regiochemical and stereochemical control in reactions involving N-Benzyl-N-ethyl-benzene-1,4-diamine.

Derivative Synthesis and Applications in Materials Science and Organic Chemistry

Functionalization Strategies for N-Benzyl-N-ethyl-benzene-1,4-diamine

The presence of two distinct amine functionalities and an aromatic ring allows for a variety of functionalization strategies. These modifications can be targeted at the primary amine, the aromatic core, or both, to generate a library of novel compounds with tailored properties.

The benzene (B151609) ring of N-Benzyl-N-ethyl-benzene-1,4-diamine is activated towards electrophilic aromatic substitution by the two nitrogen-containing groups. Both the primary amino group (-NH2) and the tertiary N-benzyl-N-ethylamino group [-N(Et)(Bn)] are strong activating, ortho-, para-directing groups. Given that the para position is already occupied, electrophilic attack is directed to the ortho positions relative to these two groups. This allows for the introduction of a wide range of substituents onto the aromatic core.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of chloro, bromo, or iodo substituents using reagents like Cl2, Br2, or I2 with an appropriate catalyst.

Nitration: Addition of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com The resulting nitro-substituted diamine can be a precursor to triamine derivatives through subsequent reduction.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Furthermore, the primary amine group offers a gateway to a vast range of transformations via the formation of an arenediazonium salt. libretexts.org By treating the diamine with nitrous acid at low temperatures, the -NH2 group can be converted to a diazonium group (-N2+), which is an excellent leaving group. libretexts.org This intermediate can then be subjected to various nucleophilic substitution reactions, significantly expanding the synthetic possibilities.

Table 1: Potential Substitutions on Benzene-1,4-diamine Analogs via Diazonium Intermediates

ReagentIntroduced SubstituentReaction Name
CuCl / HCl-ClSandmeyer Reaction
CuBr / HBr-BrSandmeyer Reaction
CuCN / KCN-CNSandmeyer Reaction
KI-I
HBF4, heat-FSchiemann Reaction
H3PO2-HDeamination
H2O, heat-OH

These methods collectively provide a robust toolkit for creating a diverse family of substituted N-Benzyl-N-ethyl-benzene-1,4-diamine analogs, enabling fine-tuning of the molecule's electronic, steric, and physical properties for various applications.

The primary amine group of N-Benzyl-N-ethyl-benzene-1,4-diamine readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. ajol.inforesearchgate.netscielo.org.za This reaction typically involves refluxing the diamine with the carbonyl compound in a suitable solvent, often with acid catalysis, to yield the corresponding N-benzylidene derivative. researchgate.netckthakurcollege.net

The general reaction is as follows: R-CHO + H₂N-Ar-N(Et)(Bn) → R-CH=N-Ar-N(Et)(Bn) + H₂O (where Ar is the 1,4-phenylene ring)

The resulting Schiff bases are valuable intermediates in organic synthesis. The imine (C=N) bond can be readily reduced to a secondary amine, providing a route to more complex polyamine structures. Moreover, the azomethine group is a key component in the synthesis of various heterocyclic compounds and can act as a coordinating site in ligand design. scielo.org.za Schiff bases derived from diamines have been extensively explored for their diverse biological activities and their utility in forming metal complexes. ajol.infosysrevpharm.org

Table 2: Examples of Aldehydes for Schiff Base Synthesis

Aldehyde ReactantResulting Schiff Base Type
Benzaldehyde (B42025)N-benzylidene derivative
Salicylaldehyde (B1680747)N-salicylidene derivative (potential for intramolecular H-bonding)
4-DimethylaminobenzaldehydeDerivative with extended conjugation and electron-donating properties
CinnamaldehydeDerivative with an extended π-system

Development of Advanced Materials Based on N-Benzyl-N-ethyl-benzene-1,4-diamine

Aromatic diamines are fundamental building blocks for high-performance polymers. The specific structure of N-Benzyl-N-ethyl-benzene-1,4-diamine, with its inherent asymmetry and bulky substituents, can be leveraged to create polymers with unique and desirable properties.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. rsc.org They are typically synthesized via a two-step polycondensation reaction between an aromatic diamine and an aromatic dianhydride. sci-hub.seresearchgate.net

Step 1: Reaction at room temperature in a polar aprotic solvent (e.g., NMP) to form a high-molecular-weight poly(amic acid) precursor.

Step 2: Thermal or chemical imidization to cyclize the amic acid units, eliminating water and forming the final polyimide structure. sci-hub.se

The incorporation of unsymmetrical diamines like N-Benzyl-N-ethyl-benzene-1,4-diamine into the polymer backbone is a well-established strategy to enhance the processability of polyimides. sci-hub.se The bulky benzyl (B1604629) and ethyl groups disrupt the regular, tight packing of polymer chains. This increased intermolecular spacing reduces interchain interactions, which typically leads to:

Improved Solubility: The resulting polyimides are often soluble in common organic solvents, facilitating their processing into films and coatings. rsc.orgresearchgate.netrsc.org

Lower Glass Transition Temperature (Tg): The disruption of chain packing can lower the Tg, making the polymer more amenable to melt processing techniques.

Enhanced Thermal Stability: While the introduction of aliphatic units can sometimes reduce thermal stability, the rigid aromatic backbone ensures that the polymers maintain high decomposition temperatures, often with 10% weight loss occurring above 450-500 °C. researchgate.netrsc.org

Table 3: Representative Thermal Properties of Polyimides from Various Aromatic Diamines

Diamine StructureDianhydrideGlass Transition Temp. (Tg)10% Weight Loss Temp. (T10)Polymer Characteristic
Symmetrical (e.g., p-Phenylenediamine)PMDA> 400 °C> 550 °CHigh rigidity, often insoluble
Flexible Ether LinkageODPA222-251 °C sci-hub.se> 570 °C sci-hub.seImproved flexibility and solubility sci-hub.se
Bulky Naphthalene Side GroupBPDA387 °C rsc.org> 510 °C rsc.orgHigh Tg with good solubility rsc.org
Heterocyclic (Carbazole/Imidazole)6FDA312-330 °C researchgate.net475-495 °C researchgate.netGood solubility and photoactive researchgate.net

Based on these structure-property relationships, a polyimide synthesized from N-Benzyl-N-ethyl-benzene-1,4-diamine would be expected to exhibit an attractive combination of high thermal stability and enhanced solubility.

The unique electronic nature of the N-Benzyl-N-ethyl-benzene-1,4-diamine monomer makes it a candidate for use in functional polymers and organic electronic materials. researchgate.net Phenylenediamine derivatives are known to be redox-active and can be used as charge-transporting materials.

Polymers incorporating this diamine could find applications in:

Organic Light-Emitting Diodes (OLEDs): As a component of hole-transporting layers or as part of the emissive polymer backbone.

Organic Field-Effect Transistors (OFETs): The π-conjugated system of the benzene ring, which can be extended through polymerization or derivatization, is essential for charge mobility in semiconductor layers. researchgate.net

Electrochromic Materials: Polymers that can change their optical properties in response to an electrical potential, due to the stable redox states of the diamine units.

The N-benzyl and N-ethyl substituents can be used to tune the polymer's morphology, solubility in solvents used for device fabrication, and energy levels (HOMO/LUMO) to better match other materials within an electronic device. researchgate.net

Coordination Chemistry of N-Benzyl-N-ethyl-benzene-1,4-diamine as a Ligand

The nitrogen atoms of the amine groups in N-Benzyl-N-ethyl-benzene-1,4-diamine possess lone pairs of electrons, allowing the molecule to function as a Lewis base and coordinate to metal centers. It can act as a ligand to form a variety of metal complexes. researchgate.netscielo.br

Monodentate Coordination: Either the primary or the sterically less-hindered tertiary nitrogen can donate its lone pair to a single metal ion.

Bidentate Bridging Ligand: The two nitrogen atoms are likely too far apart to chelate a single metal ion in a stable five- or six-membered ring. However, the molecule can act as a bridging ligand, coordinating to two different metal centers to form polynuclear complexes or coordination polymers.

Furthermore, the Schiff base derivatives of this diamine are excellent candidates for multidentate ligands. For instance, a Schiff base formed with salicylaldehyde would possess three potential donor sites: the phenolic oxygen, the imine nitrogen, and the tertiary amine nitrogen. Such tridentate (ONN) ligands can form stable, well-defined complexes with a variety of transition metals, such as copper(II), which often adopt square-planar or octahedral geometries. nih.gov These metal complexes have applications in catalysis, materials science, and as models for biological systems.

Ligand Design and Complex Formation with Transition Metals

The presence of two nitrogen atoms with differing electronic and steric environments makes N-Benzyl-N-ethyl-benzene-1,4-diamine an excellent candidate for ligand design. It can act as a bidentate ligand, coordinating to transition metal centers through its two nitrogen atoms to form stable chelate rings. This chelation enhances the stability of the resulting metal complexes.

The coordination behavior of related N-substituted ethylenediamine (B42938) and p-phenylenediamine (B122844) derivatives has been well-documented. For instance, N-benzylethylenediamine derivatives have been successfully used to synthesize platinum(II) complexes. These studies provide a strong precedent for the coordinating capabilities of N-Benzyl-N-ethyl-benzene-1,4-diamine. The N-benzyl and N-ethyl substituents allow for fine-tuning of the steric and electronic properties of the resulting metal complexes, which can influence their geometry, stability, and subsequent reactivity.

Research on N,N'-disubstituted p-phenylenediamines has shown their ability to form stable complexes with a variety of transition metals, including copper, nickel, and cobalt. The coordination geometry of these complexes can vary from square planar to tetrahedral or octahedral, depending on the metal ion and other coordinating ligands.

Below is a data table summarizing the coordination characteristics of a related compound, N1-Benzylbenzene-1,4-diamine, with various transition metals, illustrating the potential for N-Benzyl-N-ethyl-benzene-1,4-diamine to form similar stable complexes.

Metal IonTypical Coordination NumberCommon Geometries
Cu(II)4, 6Square Planar, Octahedral
Ni(II)4, 6Square Planar, Tetrahedral, Octahedral
Co(II)4, 6Tetrahedral, Octahedral
Pt(II)4Square Planar

Catalytic Applications of Diamine-Metal Complexes in Organic Transformations

The development of novel catalysts is a cornerstone of modern organic chemistry, and metal complexes derived from diamine ligands have shown significant promise in this area. While specific catalytic applications of N-Benzyl-N-ethyl-benzene-1,4-diamine-metal complexes are an emerging area of research, the broader class of N-substituted diamine and p-phenylenediamine complexes has demonstrated catalytic activity in a range of organic transformations.

One area of significant interest is in oxidation catalysis. Manganese and other transition metal complexes featuring nitrogen-containing ligands have been investigated for their ability to catalyze the oxidation of various organic substrates, including phenols and alcohols. For example, certain manganese(III) complexes have been shown to be effective catalysts for the aerobic oxidation of 2-aminophenol. The ligand environment around the metal center plays a crucial role in determining the catalyst's efficiency and selectivity. The tunable nature of the N-benzyl and N-ethyl groups in the target diamine could allow for the development of highly selective oxidation catalysts.

Furthermore, palladium complexes bearing N-substituted aminobiphenyl ligands have been developed as highly effective precatalysts for cross-coupling reactions, such as the Suzuki-Miyaura and C-N coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. The structural similarities suggest that palladium complexes of N-Benzyl-N-ethyl-benzene-1,4-diamine could also exhibit valuable catalytic activity in such transformations.

Utilization as Versatile Synthetic Building Blocks

Beyond its role in coordination chemistry and catalysis, N-Benzyl-N-ethyl-benzene-1,4-diamine serves as a valuable and versatile building block for the construction of more elaborate organic structures. Its two distinct amino groups provide multiple reaction sites for further functionalization.

Intermediates in the Construction of Complex Organic Molecules

The presence of both a secondary and a primary (or aniline-type) amine allows for sequential and selective reactions, making N-Benzyl-N-ethyl-benzene-1,4-diamine a key intermediate in multi-step organic syntheses. The differential reactivity of the two nitrogen atoms can be exploited to introduce different functional groups in a controlled manner.

For instance, N-substituted anilines are widely used in the synthesis of pharmaceuticals and other biologically active molecules. The p-phenylenediamine core of N-Benzyl-N-ethyl-benzene-1,4-diamine can participate in reactions such as N-arylation and N-alkylation to build more complex molecular frameworks. The synthesis of N-benzyl phenethylamines, for example, often involves the reaction of a phenethylamine (B48288) with a substituted benzaldehyde to form an imine, which is then reduced to the secondary amine. A similar strategy can be employed with N-Benzyl-N-ethyl-benzene-1,4-diamine to introduce a wide range of substituents.

The utility of related N-substituted p-phenylenediamines has been demonstrated in the synthesis of materials with interesting electronic properties, such as redox-active molecular rotors. This highlights the potential of N-Benzyl-N-ethyl-benzene-1,4-diamine as a precursor to functional organic materials.

Precursors for Heterocyclic and Macrocyclic Compounds

The structure of N-Benzyl-N-ethyl-benzene-1,4-diamine is well-suited for the synthesis of both heterocyclic and macrocyclic compounds. The two nitrogen atoms can be incorporated into a ring system through reactions with difunctional electrophiles.

The synthesis of nitrogen-containing heterocycles is a major focus of medicinal chemistry due to their prevalence in biologically active compounds. N-substituted anilines and diamines are common starting materials for the construction of various heterocyclic rings. For example, new N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles have been synthesized and shown to possess antimicrobial and anti-cancer activities.

Spectroscopic and Analytical Data for N-Benzyl-N-ethyl-benzene-1,4-diamine Not Available in Publicly Accessible Research

A thorough and extensive search of scholarly articles, chemical databases, and scientific literature has been conducted to gather spectroscopic and advanced analytical data for the chemical compound N-Benzyl-N-ethyl-benzene-1,4-diamine. Despite a comprehensive search strategy, no specific experimental or detailed research findings for the characterization of this exact molecule could be located.

The required data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), are not available in the public domain for N-Benzyl-N-ethyl-benzene-1,4-diamine. While information exists for structurally related compounds, such as N-Benzyl-N-ethylaniline or N1-Benzylbenzene-1,4-diamine, these molecules differ in their chemical structure, and their spectroscopic data cannot be accurately extrapolated to the target compound.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the spectroscopic and analytical methodologies for the characterization of N-Benzyl-N-ethyl-benzene-1,4-diamine as per the requested outline and strict content inclusions. The generation of such an article would require access to primary research data that is not currently available.

Spectroscopic and Advanced Analytical Methodologies for N Benzyl N Ethyl Benzene 1,4 Diamine Characterization

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a mixture. For N-Benzyl-N-ethyl-benzene-1,4-diamine, GC-MS analysis provides both its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers a unique fragmentation fingerprint for definitive identification. lcms.cz

In a typical analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. osti.gov The column's stationary phase separates the mixture's components based on their boiling points and affinities. Due to its polarity and molecular weight, N-Benzyl-N-ethyl-benzene-1,4-diamine can be effectively chromatographed, sometimes after derivatization to increase its volatility and thermal stability. osti.govpublisso.de

Upon eluting from the column, the separated compound enters the mass spectrometer. Here, it is bombarded with high-energy electrons, typically at 70 eV, causing it to ionize and fragment in a reproducible manner. lcms.cz The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z), and a detector generates a mass spectrum.

The fragmentation pattern of N-Benzyl-N-ethyl-benzene-1,4-diamine is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for aromatic amines include:

Molecular Ion (M•+): The peak representing the intact molecule after losing one electron. Aromatic rings provide stability, often resulting in a prominent molecular ion peak. whitman.edu

Benzylic Cleavage: A very common and significant fragmentation is the cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. whitman.edu

Alpha-Cleavage: Fragmentation can occur at the C-C bond adjacent to the nitrogen atom (alpha-cleavage). For the ethyl group, this would result in the loss of a methyl radical (•CH₃), leading to a fragment at [M-15]+. whitman.edu

Loss of Hydrogen: A peak at [M-1]+ can be observed due to the loss of a hydrogen atom from the amine or the aromatic ring. whitman.edu

These characteristic fragments allow for the unambiguous identification of N-Benzyl-N-ethyl-benzene-1,4-diamine in complex matrices like environmental or industrial samples. researchgate.net

Table 1. Expected GC-MS Fragmentation Data for N-Benzyl-N-ethyl-benzene-1,4-diamine.
m/z ValueProposed Fragment StructureFragmentation Pathway
226[C₁₅H₁₈N₂]•+Molecular Ion (M•+)
211[M - CH₃]⁺Alpha-cleavage: Loss of a methyl radical from the ethyl group
135[M - C₇H₇]⁺Loss of benzyl radical
91[C₇H₇]⁺Benzylic cleavage leading to the tropylium ion

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org For N-Benzyl-N-ethyl-benzene-1,4-diamine, the spectrum is characterized by absorptions arising from its conjugated π-electron system and the non-bonding electrons on the nitrogen atoms.

The structure contains multiple chromophores—the benzene (B151609) ring and the amino groups—which are responsible for its UV absorption. shivajicollege.ac.in The key electronic transitions observed are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk They are characteristic of aromatic systems and other molecules with double bonds. These transitions are typically high in intensity (high molar absorptivity, ε) and occur in the UV region. For substituted benzenes, there are typically two such bands. scielo.org.za

n → π* Transitions: These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital of the aromatic ring. youtube.com These transitions are of lower energy, meaning they occur at longer wavelengths, and are generally much lower in intensity compared to π → π* transitions. shu.ac.uk

The substitution on the benzene ring with two amino groups (auxochromes) significantly influences the absorption maxima (λmax). The lone pair electrons on the nitrogen atoms interact with the π-system of the ring, extending the conjugation. This interaction lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. shivajicollege.ac.in The solvent polarity can also affect the positions of these absorption bands; n → π* transitions typically experience a hypsochromic (blue) shift in polar solvents. shu.ac.uk

Table 2. Predicted Electronic Transitions and Absorption Maxima for N-Benzyl-N-ethyl-benzene-1,4-diamine.
Transition TypeInvolved OrbitalsExpected Wavelength Range (nm)Relative Intensity (ε)
π → ππ (HOMO) → π (LUMO)~240-260High
π → πDeeper π → π~280-310Moderate to High
n → πn (N lone pair) → π (LUMO)>320Low

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of N-Benzyl-N-ethyl-benzene-1,4-diamine itself may be challenging, analysis of its stable, crystalline derivatives (such as salts or co-crystals) provides invaluable information about its molecular geometry, conformation, and intermolecular interactions.

The analysis of a derivative reveals key structural parameters, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles confirm the connectivity and hybridization of atoms.

Molecular Conformation: It elucidates the spatial orientation of the benzyl and ethyl groups relative to the benzene-1,4-diamine core. For instance, in the dinitrate salt of the related N,N-diethyl-benzene-1,4-diamine, the ethyl groups were found to lie almost perpendicular to the plane of the benzene ring. nih.gov

This detailed structural information is crucial for understanding the compound's physical properties and for computational modeling studies.

Table 3. Representative Crystallographic Data for a Derivative of a Substituted Benzene-1,4-diamine (N,N-diethyl-benzene-1,4-diaminium dinitrate). nih.gov
ParameterDescriptionExample Value/Observation
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Ring-to-Ethyl Torsion AnglesThe dihedral angle describing the orientation of the ethyl groups relative to the benzene ring.-59.5 (2)° and 67.5 (3)°
Hydrogen BondingKey intermolecular interactions stabilizing the crystal structure.N-H···O hydrogen bonds between the aminium groups and nitrate (B79036) anions.
Crystal PackingThe overall arrangement of molecules in the crystal.Chains linked to form two-dimensional networks.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research focusing on the detailed computational and theoretical investigations of the chemical compound N-Benzyl-N-ethyl-benzene-1,4-diamine that would be necessary to fully address the requested article outline.

The user's request specifies a detailed structure, including sections and subsections on:

Computational and Theoretical Investigations of N Benzyl N Ethyl Benzene 1,4 Diamine

Computational Elucidation of Reaction Mechanisms

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Fulfilling these requirements necessitates access to specific computational data, such as optimized molecular geometries, electronic structure information, predicted spectroscopic values, molecular dynamics simulation results, and detailed analyses of reaction pathways and electronic interactions derived from methods like DFT and NBO.

The conducted searches for scholarly articles and data repositories did not yield any specific studies that have performed and published these types of computational analyses for N-Benzyl-N-ethyl-benzene-1,4-diamine. While information exists for structurally related but distinct molecules, the strict adherence to the specified compound as per the instructions prevents the use of such data.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for N-Benzyl-N-ethyl-benzene-1,4-diamine due to the absence of the required foundational research data in the public domain.

Structure-Reactivity Relationship (SRR) Studies through Computational Approaches

Computational and theoretical chemistry provide powerful tools for elucidating the relationship between the molecular structure of a compound and its chemical reactivity. For N-Benzyl-N-ethyl-benzene-1,4-diamine, while specific dedicated computational studies are not extensively available in public literature, we can outline the established theoretical approaches that would be employed to understand its structure-reactivity relationship (SRR). These methods, widely applied to analogous aromatic amines, offer significant insights into the electronic and structural factors governing the compound's behavior.

The primary computational methods for such an investigation would include Density Functional Theory (DFT), molecular orbital analysis, and the generation of a Molecular Electrostatic Potential (MEP) map. These approaches allow for a detailed examination of the molecule's geometry, electronic distribution, and the energetics of its frontier orbitals, all of which are crucial in predicting its reactivity.

Density Functional Theory (DFT) for Geometrical and Electronic Properties

DFT is a robust method for calculating the optimized geometry and electronic properties of molecules. For N-Benzyl-N-ethyl-benzene-1,4-diamine, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide key structural and electronic parameters.

Furthermore, DFT calculations yield electronic properties such as Mulliken atomic charges, which indicate the partial charge distribution across the molecule. In N-Benzyl-N-ethyl-benzene-1,4-diamine, the nitrogen atoms are expected to carry a partial negative charge, making them nucleophilic centers. The attached benzyl (B1604629) and ethyl groups, along with the benzene (B151609) ring, would influence the magnitude of these charges and thus modulate the nucleophilicity of the amine groups.

Illustrative Geometrical Parameters

Below is a hypothetical table of selected optimized geometrical parameters for N-Benzyl-N-ethyl-benzene-1,4-diamine that would be obtained from a DFT study.

ParameterAtom(s) InvolvedHypothetical ValueSignificance
Bond LengthC-N (ethyl)1.46 ÅIndicates the strength of the bond between the ethyl group and the nitrogen.
Bond LengthC-N (benzyl)1.47 ÅReflects the bond strength between the benzyl group and the nitrogen.
Bond LengthC-N (aromatic)1.40 ÅShorter than a typical C-N single bond, suggesting some degree of conjugation with the aromatic ring.
Bond AngleC-N-C (ethyl-N-benzyl)115°Influences the steric environment around the tertiary nitrogen atom.
Dihedral AngleC-C-N-C (aromatic-N-benzyl)95°Describes the orientation of the benzyl group relative to the plane of the phenylenediamine ring, affecting steric hindrance.

Disclaimer: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical structures. They are not based on a published computational study of N-Benzyl-N-ethyl-benzene-1,4-diamine.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For N-Benzyl-N-ethyl-benzene-1,4-diamine, the HOMO is expected to be localized primarily on the phenylenediamine ring and the nitrogen atoms, reflecting the electron-donating nature of the amino groups. The LUMO, on the other hand, would likely be distributed over the aromatic rings. The presence of the electron-donating benzyl and ethyl groups would be expected to raise the energy of the HOMO, thereby potentially decreasing the HOMO-LUMO gap and increasing the molecule's reactivity towards electrophiles.

Illustrative Frontier Molecular Orbital Data

The following table presents hypothetical energy values for the frontier molecular orbitals of N-Benzyl-N-ethyl-benzene-1,4-diamine.

ParameterHypothetical Value (eV)Significance
HOMO Energy-5.20Higher values indicate stronger electron-donating ability.
LUMO Energy-0.85Lower values suggest a greater propensity to accept electrons.
HOMO-LUMO Gap4.35A smaller gap is associated with higher chemical reactivity and lower kinetic stability.

Disclaimer: The values in this table are hypothetical and are intended to illustrate the type of data obtained from FMO analysis. They are not derived from a specific computational study on N-Benzyl-N-ethyl-benzene-1,4-diamine.

Molecular Electrostatic Potential (MEP) Map

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively.

In the MEP map of N-Benzyl-N-ethyl-benzene-1,4-diamine, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the nitrogen atoms of the diamine groups, confirming their role as primary sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be located around the hydrogen atoms of the amino groups and the aromatic rings, indicating potential sites for nucleophilic interaction. The MEP map would thus provide a clear visual guide to the molecule's reactive sites.

Biological and Biochemical Interactions of N Benzyl N Ethyl Benzene 1,4 Diamine Non Clinical Focus

Interactions with Biological Macromolecules

Information regarding the direct interaction of N-Benzyl-N-ethyl-benzene-1,4-diamine with biological macromolecules such as enzymes and proteins is not available in the current body of scientific literature.

Enzyme Interaction Studies (e.g., Inhibition of Sirtuin Type 2)

There are no specific studies detailing the interaction of N-Benzyl-N-ethyl-benzene-1,4-diamine with enzymes, including Sirtuin Type 2 (SIRT2). While related molecular structures, such as N,N'-bisbenzylidenebenzene-1,4-diamine derivatives, have been synthesized and investigated as inhibitors of human sirtuin type 2, this research does not extend to the N-benzyl, N-ethyl substituted compound. nih.gov The broader class of sirtuin inhibitors is a subject of ongoing research, but specific inhibitory activity and binding mechanisms for N-Benzyl-N-ethyl-benzene-1,4-diamine have not been reported. nih.gov

Investigations into Protein Modification

No published research could be found that investigates whether N-Benzyl-N-ethyl-benzene-1,4-diamine can cause or is involved in the modification of proteins. Studies on different benzene-1,4-diamine derivatives focus on their role as inhibitors of protein-protein interactions, such as the Keap1-Nrf2 pathway, but these compounds are structurally distinct from N-Benzyl-N-ethyl-benzene-1,4-diamine. nih.govnih.gov

Modulation of Biochemical Pathways (excluding therapeutic outcomes)

There is currently no available data describing the modulation of any specific biochemical pathways by N-Benzyl-N-ethyl-benzene-1,4-diamine. Research on similar molecules, such as N1-Benzylbenzene-1,4-diamine, suggests potential roles in modulating biological pathways through enzyme inhibition, but these findings are not directly applicable to the ethyl-substituted variant. smolecule.com

Role as Chemical Probes in Biological Systems

The potential application of N-Benzyl-N-ethyl-benzene-1,4-diamine as a chemical probe in biological systems has not been explored in the available literature. There are no reports of its use for imaging, detection, or as a tool to study biological processes.

Future Research Directions and Interdisciplinary Prospects for N Benzyl N Ethyl Benzene 1,4 Diamine

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry towards more environmentally benign processes is paramount. Future research on N-Benzyl-N-ethyl-benzene-1,4-diamine should prioritize the development of novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Current industrial syntheses of similar aromatic amines often rely on harsh conditions or hazardous reagents.

Key research objectives should include:

Catalytic Reductive Amination: Exploring direct, one-pot reductive amination of 4-aminobenzaldehyde (B1209532) with ethylamine (B1201723) followed by benzylation, or a related sequence, using heterogeneous catalysts. This approach could minimize waste by avoiding stoichiometric reagents.

Solvent and Catalyst-Free Methods: Inspired by recent advancements in the synthesis of related diamines, developing protocols that utilize water as a solvent or are conducted under solvent-free conditions would significantly improve the environmental profile of the synthesis. researchgate.net For instance, the reduction of di-Schiff bases in aqueous media has proven effective for symmetrical diamines and could be adapted for an asymmetrical target. researchgate.net

Flow Chemistry Approaches: Implementing continuous flow synthesis could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes.

Use of Greener Reagents: Investigating the use of less hazardous alkylating agents, such as dialkyl carbonates (e.g., dibenzyl carbonate), in the presence of novel catalyst systems like phosphonium (B103445) salts, could provide a safer alternative to traditional benzyl (B1604629) halides. researchgate.net

A comparative overview of potential sustainable synthetic strategies is presented below.

Synthetic Strategy Key Reagents/Catalysts Solvent System Potential Advantages Relevant Precedent
Catalytic Reductive AminationH₂, Heterogeneous Catalyst (e.g., Pd/C, Raney Ni)Green Solvents (e.g., Ethanol, 2-MeTHF)High atom economy, catalytic nature reduces waste.General amine synthesis.
Aqueous Schiff Base ReductionNaBH₄WaterEliminates hazardous organic solvents, mild conditions. researchgate.netSynthesis of N,N'-dibenzyldiamines. researchgate.net
Carbonate-Based AlkylationDibenzyl Carbonate, Tetraalkylphosphonium SaltsSolvent-freeAvoids halide waste, high selectivity. researchgate.netN-benzylation of primary amines. researchgate.net
Boric Acid CatalysisBoric AcidToluene (with Dean-Stark)Catalytic, uses a low-toxicity catalyst, generates only water. walisongo.ac.idAmide bond formation (principle is adaptable). walisongo.ac.id

Expanding the Scope of Advanced Functional Material Applications

The core p-phenylenediamine (B122844) structure is a well-established building block for high-performance polymers and functional materials, primarily due to its rigidity and electronic properties. The specific N-benzyl and N-ethyl substituents on the diamine can be leveraged to create materials with tailored characteristics.

Future research in this area should focus on:

Novel Antioxidants: Substituted p-phenylenediamines are extensively used as antioxidants and antiozonants in rubber and plastics. nih.govdigitellinc.com N-Benzyl-N-ethyl-benzene-1,4-diamine could be investigated as a next-generation antioxidant. Research should characterize its efficacy and, crucially, study the structure and environmental impact of its degradation products, aiming to avoid the formation of toxic quinone species associated with current PPDs. nih.govmdpi.comresearchgate.netnih.gov

Monomers for High-Performance Polymers: The diamine can serve as a monomer for synthesizing polyamides, polyimides, or polyureas. The bulky, flexible N-substituents could disrupt polymer chain packing, potentially enhancing solubility in organic solvents and improving processability without significantly compromising thermal stability.

Electroactive Materials: The electron-rich aromatic diamine core is redox-active. This property can be exploited in the development of electrochromic materials, charge-transport layers in organic electronics (OLEDs, OPVs), or as precursors for conductive polymers. The substituents would modulate the redox potential and stability of the oxidized species.

Material Application Area Function of the Diamine Key Properties to Investigate
Polymer AdditivesAntioxidant / AntiozonantRadical scavenging efficiency, oxidation potential, degradation pathways.
High-Performance PolymersMonomerPolymer solubility, thermal stability (TGA), mechanical properties.
Organic ElectronicsHole-Transport Layer / MonomerRedox potentials (CV), charge carrier mobility, film-forming properties.
Electrochromic DevicesElectroactive MonomerColor change upon oxidation, switching speed, long-term stability.

Advancements in Fundamental Mechanistic Understanding

A deep understanding of the reaction mechanisms governing the synthesis, oxidation, and degradation of N-Benzyl-N-ethyl-benzene-1,4-diamine is critical for optimizing its applications and ensuring its environmental compatibility.

Key areas for mechanistic investigation include:

Oxidation Pathways: The oxidation of p-phenylenediamines can proceed through multiple steps involving radical cations and diimines, ultimately leading to quinone-type structures. nih.gov Future studies should employ a combination of electrochemical methods (e.g., cyclic voltammetry), spectroscopic techniques (EPR, UV-Vis), and computational modeling (DFT) to elucidate the oxidation mechanism. Understanding how the electronic and steric effects of the N-benzyl and N-ethyl groups influence the stability of intermediates is a primary goal.

Degradation in Environmental Systems: Given the concerns over PPD-derived quinones in the environment, it is crucial to study the environmental fate of this specific compound. nih.gov Research should focus on its abiotic degradation (e.g., ozonation, photolysis) and biotic degradation pathways in soil and water to identify transformation products and assess their persistence and potential toxicity.

Polymerization Kinetics: When used as a monomer, understanding the kinetics of its polymerization reactions will be essential for controlling polymer molecular weight, polydispersity, and microstructure, which in turn dictate the final material properties.

Research Area Proposed Investigative Techniques Key Questions to Address
Electrochemical OxidationCyclic Voltammetry, SpectroelectrochemistryWhat are the redox potentials? Are the oxidation processes reversible?
Chemical OxidationEPR Spectroscopy, Kinetic StudiesWhat is the structure of radical intermediates? What are the reaction rates?
Environmental FateLC-MS/MS, Photoreactors, Microbial CulturesWhat are the major transformation products from ozonation or biodegradation?
Computational ChemistryDensity Functional Theory (DFT)What are the lowest energy reaction pathways for oxidation and degradation?

Integration of N-Benzyl-N-ethyl-benzene-1,4-diamine Research with Green Chemistry Principles

A holistic approach to the lifecycle of N-Benzyl-N-ethyl-benzene-1,4-diamine, guided by the 12 Principles of Green Chemistry, is essential for sustainable development. This extends beyond synthesis (as discussed in 8.1) to encompass its application and end-of-life.

Future research should systematically apply green chemistry metrics to evaluate and compare different lifecycle pathways:

Lifecycle Assessment: Conduct a comprehensive lifecycle assessment (LCA) for the production and use of this compound in a target application (e.g., as a polymer additive). This would quantify its environmental impact relative to existing alternatives.

Designing for Degradation: A major research challenge is to design the molecule to degrade into benign substances after its functional life. This involves understanding its degradation mechanisms (Section 8.3) and potentially modifying the structure to build in triggers for controlled environmental breakdown.

Use of Renewable Feedstocks: Explore synthetic routes that originate from renewable feedstocks. nih.gov While challenging for this specific aromatic structure, pathways from bio-derived platform chemicals could be a long-term research goal.

Metric-Based Evaluation: Quantitatively assess synthetic routes using metrics such as Atom Economy, Process Mass Intensity (PMI), and Reaction Mass Efficiency to guide the selection of the most sustainable option. walisongo.ac.id

Emerging Research Avenues in Chemical Biology (non-therapeutic applications)

While many biologically active molecules are developed for therapeutic purposes, there is a growing need for novel chemical tools for basic research. The structure of N-Benzyl-N-ethyl-benzene-1,4-diamine, featuring a primary amine for conjugation and a tunable tertiary amine, makes it an attractive scaffold for such applications.

Emerging non-therapeutic avenues include:

Chemical Probes and Sensors: The primary amine can be readily functionalized to attach fluorophores, biotin, or other reporter tags. The p-phenylenediamine core's tendency to form colored, fluorescent species upon oxidation could be harnessed to develop probes for detecting reactive oxygen species (ROS) or specific enzymatic activities (e.g., oxidases) in biological samples.

Bioconjugation and Cross-linking: The diamine can act as a flexible or rigid linker in bioconjugation chemistry, connecting proteins, nucleic acids, or other biomolecules. Its use as a homobifunctional or heterobifunctional cross-linking agent could be explored for stabilizing protein complexes or mapping their interactions.

Scaffolds for Material-Biology Interfaces: The compound could be used to modify surfaces or polymer backbones (e.g., hydrogels) for cell culture applications. The benzyl and ethyl groups could modulate surface hydrophobicity and protein adsorption, thereby influencing cell adhesion and behavior.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.